

An In-Depth Technical Guide to the Tetrapeptide Bilaid C

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Compound of Interest

Compound Name: *Bilaid C*

Cat. No.: *B10820117*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Bilaid C is a naturally occurring tetrapeptide first identified in an Australian estuarine isolate of the fungus *Penicillium* sp. MST-MF667.^[1] It is a linear peptide with a unique alternating stereochemistry of L-tyrosyl-D-valyl-L-valyl-D-phenylalanine. **Bilaid C** exhibits agonist activity at the human μ -opioid receptor (hMOPr), a key target in pain management. This document provides a comprehensive overview of the structure, physicochemical properties, and biological activity of **Bilaid C**. Detailed experimental protocols for its isolation and key biological assays are provided, along with a visualization of its signaling pathway. This guide is intended for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development who are interested in novel opioid receptor modulators.

Core Structure and Physicochemical Properties

Bilaid C is a tetrapeptide with the amino acid sequence L-tyrosyl-D-valyl-L-valyl-D-phenylalanine. This alternating L-D-L-D stereochemical arrangement is an unusual feature for naturally occurring peptides.^[1]

Property	Value	Reference
IUPAC Name	L-tyrosyl-D-valyl-L-valyl-D-phenylalanine	[2]
Sequence	H-L-Tyr-D-Val-L-Val-D-Phe-OH (YvVf-OH)	[2]
Molecular Formula	C ₂₈ H ₃₈ N ₄ O ₆	[2]
Molecular Weight	526.6 g/mol	[2]
CAS Number	2393866-13-0	[2]
Natural Source	Penicillium sp. MST-MF667	[1]

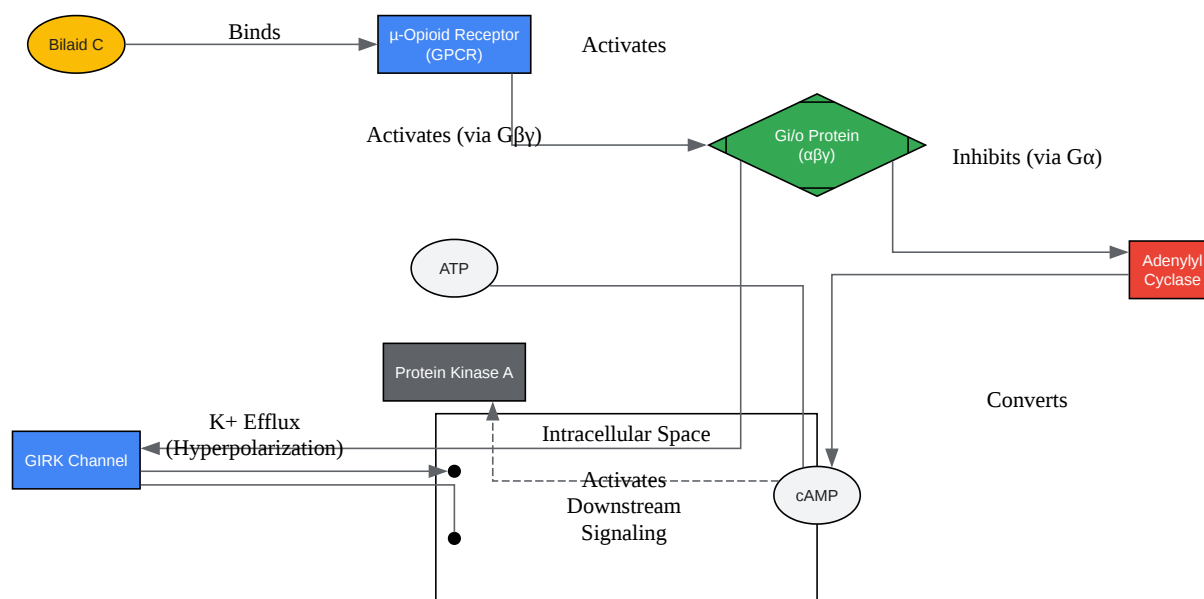
Biological Activity and Quantitative Data

Bilaid C functions as an agonist at the μ -opioid receptor. Its binding affinity and functional potency have been characterized through various in vitro assays.

Assay	Receptor/System	Parameter	Value	Reference
Radioligand Competition Binding Assay	Human μ -opioid receptor (hMOPr)	K _i	210 nM	[2]
Electrophysiology Assay	Rat Locus Coeruleus Slices (endogenous MOPr)	EC ₅₀ (Kir current induction)	4.2 μ M	[2]
cAMP Accumulation Assay	HEK293 cells expressing hMOPr	% Inhibition (at 10 μ M)	77%	[2]

Signaling Pathway

As a μ -opioid receptor agonist, **Bilaid C** is understood to initiate signaling through the G protein-coupled receptor cascade. The receptor is coupled to inhibitory G proteins ($G_{i/o}$). Upon agonist binding, the G protein is activated, leading to the dissociation of the $G\alpha$ and $G\beta\gamma$ subunits. The $G\alpha$ subunit inhibits adenylyl cyclase, which in turn reduces the intracellular concentration of cyclic AMP (cAMP). The $G\beta\gamma$ subunits can activate G protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibit voltage-gated calcium channels. Research on related compounds derived from the Bilaid scaffold, such as bilorphin, suggests a bias towards this G protein signaling pathway with minimal recruitment of β -arrestin.[1]



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Bilaid C μ -Opioid Receptor Signaling Pathway

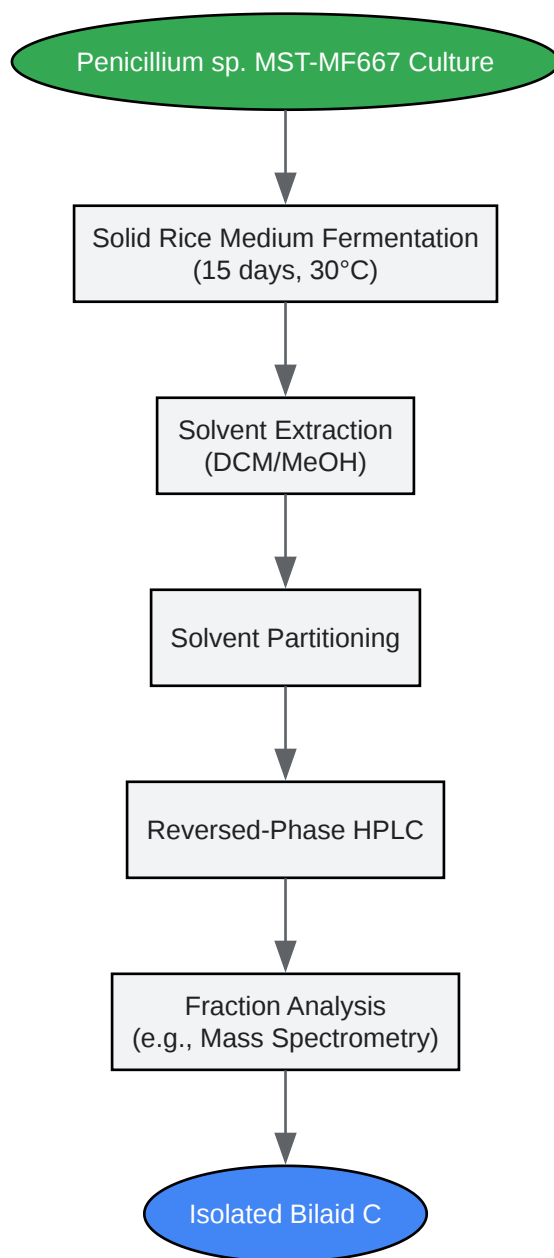
Experimental Protocols

The following are detailed methodologies for key experiments related to the isolation and characterization of **Bilaid C**.

Isolation of Bilaid C from Penicillium sp. MST-MF667

This protocol is based on general methods for the isolation of secondary metabolites from Penicillium species.

- Fermentation:
 - Inoculate a solid rice medium with Penicillium sp. MST-MF667.
 - Incubate the culture at 30°C for 15 days to allow for the production of secondary metabolites.
- Extraction:
 - Harvest the fungal culture and add a 1:1 mixture of dichloromethane (DCM) and methanol (MeOH).
 - Shake the mixture vigorously for 2 hours to extract the metabolites.
 - Decant and filter the organic extract.
 - Concentrate the extract under vacuum to yield the crude extract.
- Purification:
 - Subject the crude extract to solvent partitioning.
 - Further purify the partitioned extract using reversed-phase high-performance liquid chromatography (HPLC).
 - Collect fractions and analyze for the presence of **Bilaid C** using techniques such as mass spectrometry.



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Isolation Workflow for **Bilaid C**

Radioligand Competition Binding Assay for μ -Opioid Receptor

This protocol is a standard method for determining the binding affinity of a compound to a receptor.

- Membrane Preparation:
 - Use cell membranes from HEK293 cells stably expressing the human μ -opioid receptor.
 - Homogenize the cells in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes.
 - Resuspend the membrane pellet in the assay buffer.
- Assay Setup:
 - In a 96-well plate, add the cell membrane preparation.
 - Add a fixed concentration of a radiolabeled μ -opioid receptor ligand (e.g., [3 H]DAMGO).
 - Add varying concentrations of the unlabeled test compound (**Bilaid C**).
 - For non-specific binding control wells, add a high concentration of a known μ -opioid receptor ligand (e.g., naloxone).
- Incubation and Filtration:
 - Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
 - Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
 - Wash the filters with ice-cold buffer to remove any unbound radioligand.
- Detection and Analysis:
 - Place the filter mats in scintillation vials with scintillation cocktail.
 - Measure the radioactivity in each vial using a scintillation counter.
 - Calculate the specific binding by subtracting the non-specific binding from the total binding.

- Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.
- Determine the IC_{50} value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
- Calculate the K_i value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This assay measures the ability of a compound to modulate the intracellular levels of cyclic AMP, providing a functional measure of G α i-coupled GPCR activity.

- Cell Culture and Plating:
 - Culture HEK293 cells expressing the human μ -opioid receptor in a suitable growth medium.
 - Plate the cells in a 96-well plate and allow them to adhere overnight.
- Assay Procedure:
 - Replace the growth medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
 - Add varying concentrations of the test compound (**Bilaid C**).
 - Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate adenylyl cyclase and induce cAMP production.
 - Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
- Detection:
 - Lyse the cells to release the intracellular cAMP.
 - Measure the cAMP concentration in each well using a commercially available cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based assays).

- Data Analysis:
 - Generate a standard curve using known concentrations of cAMP.
 - Determine the cAMP concentration in the experimental wells by interpolating from the standard curve.
 - Plot the cAMP concentration as a function of the log concentration of the test compound.
 - Calculate the percent inhibition of forskolin-stimulated cAMP accumulation for each concentration of the test compound.

Conclusion

Bilaid C represents an interesting natural product scaffold for the development of novel μ -opioid receptor agonists. Its unique alternating stereochemistry may confer advantages in terms of metabolic stability. The demonstrated G protein-biased signaling of related analogs suggests the potential for developing therapeutics with improved side-effect profiles compared to conventional opioids. Further investigation into the structure-activity relationship of the **Bilaid C** tetrapeptide is warranted to explore its full therapeutic potential.

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